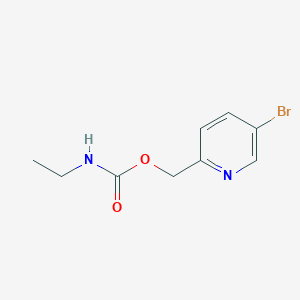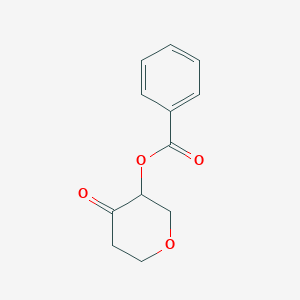![molecular formula C8H13IO2 B13896043 [1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol](/img/structure/B13896043.png)
[1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol: is a chemical compound that belongs to the class of oxabicyclo compounds It features a unique bicyclic structure with an iodomethyl group and a hydroxymethyl group attached to the bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol typically involves the following steps:
Formation of the Bicyclic Framework: The bicyclic structure can be synthesized through a Diels-Alder reaction involving a furan derivative and an olefinic or acetylenic dienophile.
Introduction of the Iodomethyl Group: The iodomethyl group can be introduced via halogenation reactions, where a suitable precursor is treated with iodine in the presence of a halogenating agent.
Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, typically involving the use of formaldehyde and a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Substitution: The iodomethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol: has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Material Science: It can be used in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of [1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol involves its interaction with various molecular targets. The iodomethyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Shares the bicyclic framework but lacks the iodomethyl and hydroxymethyl groups.
7,7-Dimethyl-2-oxabicyclo[2.2.1]heptane: Similar bicyclic structure with different substituents.
Uniqueness
- The presence of both iodomethyl and hydroxymethyl groups in [1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol provides unique reactivity and potential for diverse chemical transformations.
- Its structure allows for specific interactions in biological systems, making it a valuable compound in medicinal chemistry.
This compound in various scientific domains
Properties
Molecular Formula |
C8H13IO2 |
|---|---|
Molecular Weight |
268.09 g/mol |
IUPAC Name |
[1-(iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]methanol |
InChI |
InChI=1S/C8H13IO2/c9-4-8-2-1-7(3-8,5-10)6-11-8/h10H,1-6H2 |
InChI Key |
URURHKGTJABQBG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1(CO2)CO)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


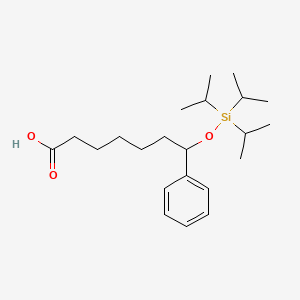
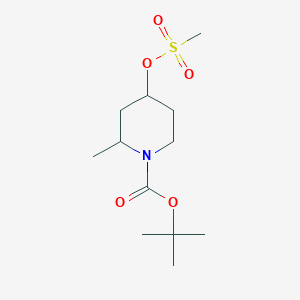
![N-[2-(3-aminophenoxy)ethyl]methanesulfonamide](/img/structure/B13895965.png)
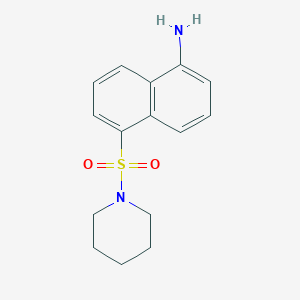
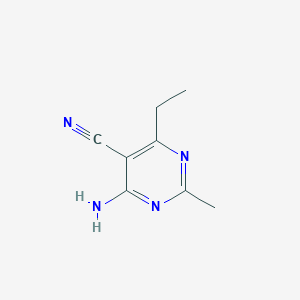
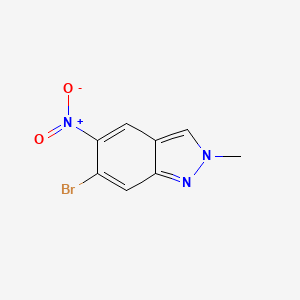
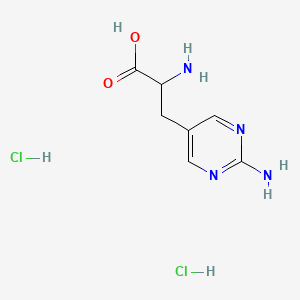
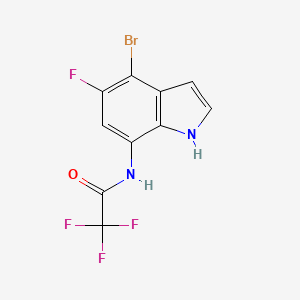
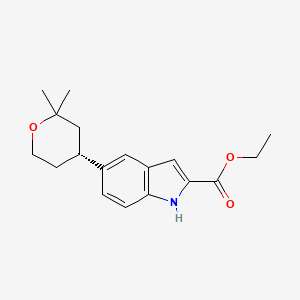
![(1R,5S)-tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13896023.png)

